
Copper, isotope of mass 64
Vue d'ensemble
Description
Copper-64 (⁶⁴Cu) is a synthetic radioactive isotope of copper with a half-life of 12.7 hours. It decays via beta-plus (β⁺, positron emission, 17.8%) and beta-minus (β⁻, electron emission, 38.4%) decay modes, making it uniquely suited for both diagnostic positron emission tomography (PET) imaging and targeted radiotherapy in oncology .
Méthodes De Préparation
Le cuivre-64 peut être produit en utilisant plusieurs méthodes, impliquant principalement des réactions nucléaires. Les méthodes les plus courantes incluent :
Production en réacteur : Le cuivre-64 peut être produit en irradiant du cuivre-63 avec des neutrons thermiques, ce qui entraîne la réaction ({64}Cu).
Production par cyclotron : Le cuivre-64 à activité spécifique élevée peut être produit en irradiant du nickel-64 avec des protons, ce qui entraîne la réaction ({64}Cu).
Méthodes alternatives : D'autres méthodes incluent l'irradiation du zinc-64 avec des neutrons de haute énergie, ce qui entraîne la réaction ({64}Zn(n,p){64}Cu).
Analyse Des Réactions Chimiques
Le cuivre-64 subit diverses réactions chimiques, notamment :
Oxydation : Le cuivre-64 peut être oxydé pour former des ions cuivre(II). Par exemple, en présence d'acide sulfurique, le cuivre-64 réagit pour former du sulfate de cuivre(II) et du gaz hydrogène[ Cu + 2H_2SO_4 \rightarrow CuSO_4 + SO_2 + 2H_2O ]
Réduction : Le cuivre-64 peut être réduit par des agents réducteurs plus forts tels que le zinc, formant du cuivre métallique et des ions zinc[ Cu^{2+} + Zn \rightarrow Cu + Zn^{2+} ]
Substitution : Le cuivre-64 peut subir des réactions de substitution avec des halogènes pour former des halogénures de cuivre. Par exemple, avec le chlore gazeux, il forme du chlorure de cuivre(II)[ Cu + Cl_2 \rightarrow CuCl_2 ]
Applications de la recherche scientifique
Le cuivre-64 a une large gamme d'applications de recherche scientifique :
Imagerie médicale : Le cuivre-64 est largement utilisé en imagerie TEP pour diagnostiquer diverses affections, notamment le cancer et les tumeurs neuroendocrines.
Radiothérapie : En raison de ses émissions bêta, le cuivre-64 est utilisé en radiothérapie ciblée pour traiter le cancer.
Recherche biologique : Le cuivre-64 est utilisé pour étudier le métabolisme du cuivre et son rôle dans divers processus biologiques.
Applications industrielles : Le cuivre-64 est utilisé en radiographie industrielle et en études de traceurs pour étudier le comportement des matériaux et des processus.
Mécanisme d'action
Le cuivre-64 exerce ses effets principalement par sa désintégration radioactive. En imagerie TEP, les positrons émis par le cuivre-64 interagissent avec les électrons du corps, produisant des rayons gamma qui sont détectés par le scanner TEP. Cela permet une imagerie haute résolution des processus biologiques .
En radiothérapie, les particules bêta émises par le cuivre-64 endommagent l'ADN des cellules cancéreuses, entraînant la mort cellulaire. Le ciblage spécifique du cuivre-64 sur les cellules cancéreuses est obtenu en le fixant à des molécules qui se lient aux récepteurs surexprimés à la surface de ces cellules .
Applications De Recherche Scientifique
Oncologic Imaging
Copper-64 is primarily utilized in oncologic imaging due to its efficacy in PET scans. The isotope's ability to form complexes with biomolecules allows for targeted imaging of tumors. Notable applications include:
- Copper-64-labeled peptides : These are used for tumor receptor targeting, enhancing the specificity of imaging techniques .
- Copper-64-labeled monoclonal antibodies : These agents target specific tumor antigens, providing detailed images of cancerous growths .
- Nanoparticles : Copper-64 can be conjugated to nanoparticles for enhanced tumor targeting and imaging capabilities .
Theranostic Applications
The dual capability of Copper-64 for both diagnosis and therapy has led to its classification as a theranostic agent. This approach allows clinicians to tailor treatment based on specific imaging results. Key areas of research include:
- Targeted radiotherapy : Utilizing the beta emissions from for localized treatment of tumors while simultaneously providing diagnostic imaging .
- Clinical trials : Ongoing studies are evaluating the effectiveness of -ATSM (a hypoxia imaging agent) in various cancers, with promising results leading to FDA approval for investigational use .
Biological Potential
Research has demonstrated that Copper-64 complexes exhibit a range of biological activities, including:
- Anticancer properties : Studies have shown that certain copper complexes can induce cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells .
- Antimicrobial effects : Copper complexes have been explored for their potential as antimicrobial agents, showcasing their versatility in medical applications .
- Enzyme inhibition : Some copper-based compounds have been identified as effective enzyme inhibitors, contributing to their therapeutic potential .
Production Techniques
The production of Copper-64 is critical for its application in medical settings. Traditional methods involve cyclotron production; however, innovative techniques such as laser-driven proton accelerators are being researched to enhance production efficiency and reduce costs . These advancements could lead to more accessible radiopharmaceuticals for clinical use.
Case Studies
- Clinical Application of -ATSM :
- Targeted Therapy in Prostate Cancer :
Mécanisme D'action
Copper-64 exerts its effects primarily through its radioactive decay. In PET imaging, the positrons emitted by Copper-64 interact with electrons in the body, producing gamma rays that are detected by the PET scanner. This allows for high-resolution imaging of biological processes .
In radiotherapy, the beta particles emitted by Copper-64 cause damage to the DNA of cancer cells, leading to cell death. The specific targeting of Copper-64 to cancer cells is achieved by attaching it to molecules that bind to receptors overexpressed on the surface of these cells .
Comparaison Avec Des Composés Similaires
Comparison with Similar Copper Isotopes and Radiopharmaceuticals
Key Observations :
- Stable Isotopes (⁶³Cu, ⁶⁵Cu) : These dominate natural copper (99.9% combined abundance) and are critical in geochemical and environmental studies. Their isotopic ratios (e.g., δ⁶⁵Cu) are analyzed via MC-ICP-MS or TIMS to trace ore formation, biological cycling, and anthropogenic pollution .
- ⁶⁴Cu : Its intermediate half-life and dual decay modes allow for versatile medical applications. For example, ⁶⁴Cu-ATSM accumulates in hypoxic tumor regions, enabling PET imaging and dose delivery for radiotherapy .
- ⁶⁷Cu : Primarily a β⁻ emitter with a longer half-life, it is less commonly used due to logistical challenges in clinical settings.
Analytical Challenges and Methodologies
- Stable Isotopes : Precise measurement of ⁶³Cu/⁶⁵Cu ratios requires advanced techniques like MC-ICP-MS with double-spike correction. Challenges include matrix interference and organic complexation in seawater, which complicates separation .
- ⁶⁴Cu : Radiochemical purity is critical. Quality control involves gamma spectroscopy to assess impurities (e.g., ⁶¹Cu, ⁶⁶Cu) and radiometric assays to confirm specific activity .
Comparative Radiopharmaceutical Performance
⁶⁴Cu-labeled compounds outperform other copper isotopes in clinical versatility:
- ⁶⁴Cu-ATSM : Validated in multicenter trials for hypoxia imaging, with an FDA investigational approval .
- ⁶⁴Cu-DOTA-TATE : Targets somatostatin receptors in neuroendocrine tumors, offering higher resolution than ⁶⁸Ga-based agents due to longer half-life .
- ⁶⁴Cu-Labeled Nanoparticles: Enable prolonged tumor retention, ideal for slow-clearing malignancies .
Notes
- Analytical Challenges : Copper’s strong organic complexation in environmental samples necessitates rigorous chromatographic separation (e.g., TEVA™ resin) prior to isotopic analysis .
- Standardization : Discrepancies in ⁶³Cu/⁶⁵Cu ratios between laboratories (e.g., NIST SRM976: 2.2440 vs. NRC Canada: 2.2412) underscore the need for international calibration efforts .
Activité Biologique
Copper-64 () is a cyclotron-produced radionuclide with significant applications in medical imaging and targeted therapy, particularly in oncology. Its unique decay properties and biological interactions make it a valuable tool in both diagnostics and therapeutics, often referred to as a theranostic agent. This article explores the biological activity of , its mechanisms of action, and its clinical implications.
Copper-64 has a half-life of approximately 12.7 hours, decaying through positron emission (), beta emission (), and electron capture (). This decay profile allows for effective positron emission tomography (PET) imaging while also delivering therapeutic radiation to target tissues .
The isotopic form is particularly notable for its stability and ability to form complexes with various biomolecules, enhancing its uptake in cancerous tissues . The biological half-life varies depending on the specific compound and the biological environment, which can influence the distribution and clearance rates from the body.
Cellular Uptake
The uptake of into cells primarily occurs via the copper transporter 1 (CTR1), which facilitates its entry into both normal and malignant cells. Once inside, can localize in various organelles, including mitochondria and the nucleus, where it can interact with DNA . Notably, tumor cells exhibit a distinct behavior; tends to accumulate in their nuclei more than in normal cells, which may enhance its therapeutic effects while minimizing toxicity to healthy tissues .
Therapeutic Effects
The radiotherapeutic potential of arises from its ability to induce DNA damage in cancer cells through localized radiation exposure. Studies have demonstrated that can effectively target malignant tissues, leading to cell death while sparing adjacent healthy cells . This selective targeting is particularly beneficial in treating cancers such as prostate cancer, where has shown promising results in preclinical models .
Imaging
The primary clinical application of is in PET imaging. Its favorable decay characteristics allow for high-resolution imaging of tumors. For instance, studies have indicated that can be utilized to monitor tumor progression and response to therapy by tracking changes in uptake over time .
Radiotherapy
In addition to imaging, is being investigated as a radiotherapeutic agent. Its ability to deliver targeted radiation makes it suitable for use in conjunction with other therapies or as a standalone treatment for certain types of cancer. Clinical trials are ongoing to assess its efficacy and safety in various cancer types .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of in different contexts:
- Prostate Cancer : A study demonstrated that prostate cancer cell lines showed varying uptake levels of , with hormone-sensitive lines exhibiting higher uptake compared to castration-resistant lines .
- Breast Cancer : In vivo studies using xenograft models have shown that antibodies labeled with successfully targeted EphB4 expression in breast cancer, indicating potential for personalized therapy approaches .
- Biodistribution Studies : Research has shown that after administration, exhibits rapid clearance from the bloodstream with significant accumulation in the liver, which is crucial for understanding dosimetry and optimizing therapeutic protocols .
Data Tables
Property | Value |
---|---|
Half-life | 12.7 hours |
Positron emission | 17.5% |
Beta emission | 39% |
Electron capture | 43.5% |
Maximum beta energy | 0.66 MeV |
Clinical Application | Description |
---|---|
PET Imaging | High-resolution imaging of tumors |
Targeted Radiotherapy | Localized radiation delivery to malignant cells |
Q & A
Basic Research Questions
Q. How is the natural abundance of copper isotopes calculated, and why does the average atomic mass differ from individual isotope masses?
The natural abundance of copper isotopes (e.g., and ) is determined using weighted average calculations. Let represent the fractional abundance of (mass = 62.93 amu) and for (mass = 64.93 amu). The equation yields (69.17% ) and (30.83% ). This accounts for copper’s atomic mass of 63.55 amu, which is closer to due to its higher abundance .
Q. What analytical methods are used to determine copper isotope ratios in geological samples?
Isotope ratio mass spectrometry (IRMS) and multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) are standard. These techniques measure deviations in / ratios relative to certified reference materials (e.g., ERM-AE633). Precision reaches ±0.05‰ (2σ), enabling applications in ore provenance and environmental studies .
Advanced Research Questions
Q. How can copper isotope fractionation during prehistoric smelting inform archaeometallurgical studies?
Experimental smelting of sulfide ores (e.g., from Bronze Age sites) reveals isotopic fractionation patterns. For example, matte and slag phases exhibit offsets of up to 2‰ due to redox-driven partitioning. MC-ICP-MS analysis of 98 samples showed that copper metal retains near-primary isotopic signatures, aiding provenance reconstruction. This requires controlled lab conditions (e.g., 1200°C furnace, argon atmosphere) and phase-specific sampling .
Q. What challenges arise in using 64Cu^{64}\text{Cu}64Cu-labeled peptides for PET imaging of CXCR4 in cancer?
-T140-2D, a peptide antagonist, binds CXCR4 with high specificity but faces biodistribution issues. Despite a radiochemical yield of 86 ± 3%, hepatic and renal uptake limits tumor-to-background ratios. Methodological solutions include using low-specific-activity formulations (0.28–0.30 mCi/µg) to reduce nonspecific binding and modifying chelators (e.g., cross-bridged DOTA) for improved in vivo stability .
Q. How do copper isotopes elucidate the thermal history of porphyry deposits in tectonic studies?
Thermochronology combines / ratios with closure temperatures (e.g., ~300°C for chalcopyrite) to model ore body cooling rates. For example, samples from the Mitterberg region (Austria) showed isotopic shifts correlating with uplift stages, dated via /. This links isotopic data to tectonic events, with analytical uncertainties <0.1‰ .
Q. Why do discrepancies occur in copper isotope data between archaeological artifacts and ore databases?
Lead isotope mixing models (e.g., for Lapithos artifacts) sometimes conflict with ore signatures due to anthropogenic fractionation during smelting or alloying. Resolving this requires integrating values with trace-element ratios (e.g., As/Sb) and XRD phase analysis to identify post-depositional alterations .
Q. Methodological Resources
- Isotopic Standards : ERM-AE633 (Cu) and IRMM-3702 (Zn) ensure data comparability .
- Software : R scripts (e.g., for time-temperature plots in smelting experiments) and Mathematica’s
IsotopeData
function model decay chains (e.g., → /) . - Instrumentation : High-resolution sector-field ICP-MS for low-abundance isotope detection (e.g., in tracer studies) .
Propriétés
Numéro CAS |
13981-25-4 |
---|---|
Formule moléculaire |
Cu |
Poids moléculaire |
63.929764 g/mol |
Nom IUPAC |
copper-64 |
InChI |
InChI=1S/Cu/i1+0 |
Clé InChI |
RYGMFSIKBFXOCR-IGMARMGPSA-N |
SMILES |
[Cu] |
SMILES isomérique |
[64Cu] |
SMILES canonique |
[Cu] |
Synonymes |
64Cu radioisotope Copper-64 Cu-64 radioisotope |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.